4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide
Overview
Description
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a dioxido-dihydro-thienyl group, and a methylphenyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the bromination of a suitable precursor, followed by the introduction of the dioxido-dihydro-thienyl group through a series of oxidation and substitution reactions. The final step often involves the sulfonation of the aromatic ring and the coupling with the methylphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dioxido-dihydro-thienyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a de-brominated sulfonamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are often studied for their antibacterial properties. This compound may be investigated for its potential as an antimicrobial agent.
Medicine
In medicine, sulfonamides are used as antibiotics. This compound could be explored for its efficacy against specific bacterial strains.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may have applications in these areas due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide likely involves the inhibition of bacterial enzymes. Sulfonamides typically act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria. This leads to the disruption of bacterial DNA synthesis and cell growth.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of the bromine atom and the dioxido-dihydro-thienyl group. These structural features may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDKCMEZUDWQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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